N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide
Overview
Description
Chemical compounds with complex structures, such as "N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide," often undergo extensive study to understand their synthesis, molecular structure, reactivity, and both physical and chemical properties. These studies contribute to the broader field of medicinal chemistry and materials science, providing insights into potential applications ranging from pharmaceuticals to advanced materials.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler precursors. For compounds similar to the one , the synthesis might involve nucleophilic substitution reactions, cyclization, and functional group transformations. Babu et al. (2015) discussed the synthesis of novel N-aryl piperazine derivatives, highlighting methodologies that could be relevant to the target compound (Babu, D. S., Srinivasulu, D., Kotakadi, V., 2015).
Scientific Research Applications
Molecular Interaction Studies
Research on compounds like SR141716; 1, which shares structural similarities with the chemical , focuses on their molecular interactions with cannabinoid receptors. These studies employ computational models to analyze the conformation and binding affinities of these compounds to CB1 cannabinoid receptors, offering insights into their potential as therapeutic agents or research tools for neurological studies (Shim et al., 2002).
Antimicrobial and Anticonvulsant Activities
Compounds incorporating the piperazine and pyrazole structures have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. These studies highlight the potential of such compounds in developing new treatments for infections and seizures, showcasing the broad therapeutic applications of these chemical frameworks (Aytemi̇r et al., 2004).
Synthesis of Novel Derivatives for Antimicrobial Activity
Research has extended to the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, exploring their structure-activity relationships. These studies aim to identify new antimicrobial agents by understanding how various substitutions on the piperazine ring influence biological activity, indicating the chemical's utility in drug development (Babu et al., 2015).
Exploration of Cannabinoid Receptor Antagonists
Further research into compounds like SR141716A investigates their role as cannabinoid receptor antagonists. Such studies provide critical information on the interaction between specific chemical structures and cannabinoid receptors, offering pathways to developing drugs that modulate these receptors for therapeutic purposes (Lan et al., 1999).
Development of Radiotracers for PET Studies
The synthesis of radiolabeled compounds, such as N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, demonstrates the application of similar chemical structures in developing positron emission tomography (PET) radiotracers. These compounds can be used to study CB1 cannabinoid receptors in the brain, contributing to our understanding of neurological functions and disorders (Katoch-Rouse et al., 2003).
properties
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrClN5S/c1-3-25-13(2)14(11-21-25)12-23-6-8-24(9-7-23)18(26)22-17-5-4-15(19)10-16(17)20/h4-5,10-11H,3,6-9,12H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPFPMMEIRWBBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CCN(CC2)C(=S)NC3=C(C=C(C=C3)Br)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClN5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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